

A Technical Guide to the Comparative Reactivity of 7-Bromo-benzoxazole-2-carbaldehyde

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Compound of Interest

Compound Name: 7-Bromo-benzoxazole-2-carbaldehyde

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In the landscape of modern medicinal chemistry, heteroaromatic aldehydes serve as pivotal building blocks for the synthesis of complex molecular architectures with diverse pharmacological activities. Among these, **7-Bromo-benzoxazole-2-carbaldehyde** stands out as a versatile intermediate, offering a unique combination of electronic and steric properties. This guide provides an in-depth analysis of the reactivity of **7-Bromo-benzoxazole-2-carbaldehyde**, comparing it with other commonly used aromatic aldehydes. By understanding its reactivity profile, researchers can strategically design synthetic routes and optimize reaction conditions for the development of novel therapeutics.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

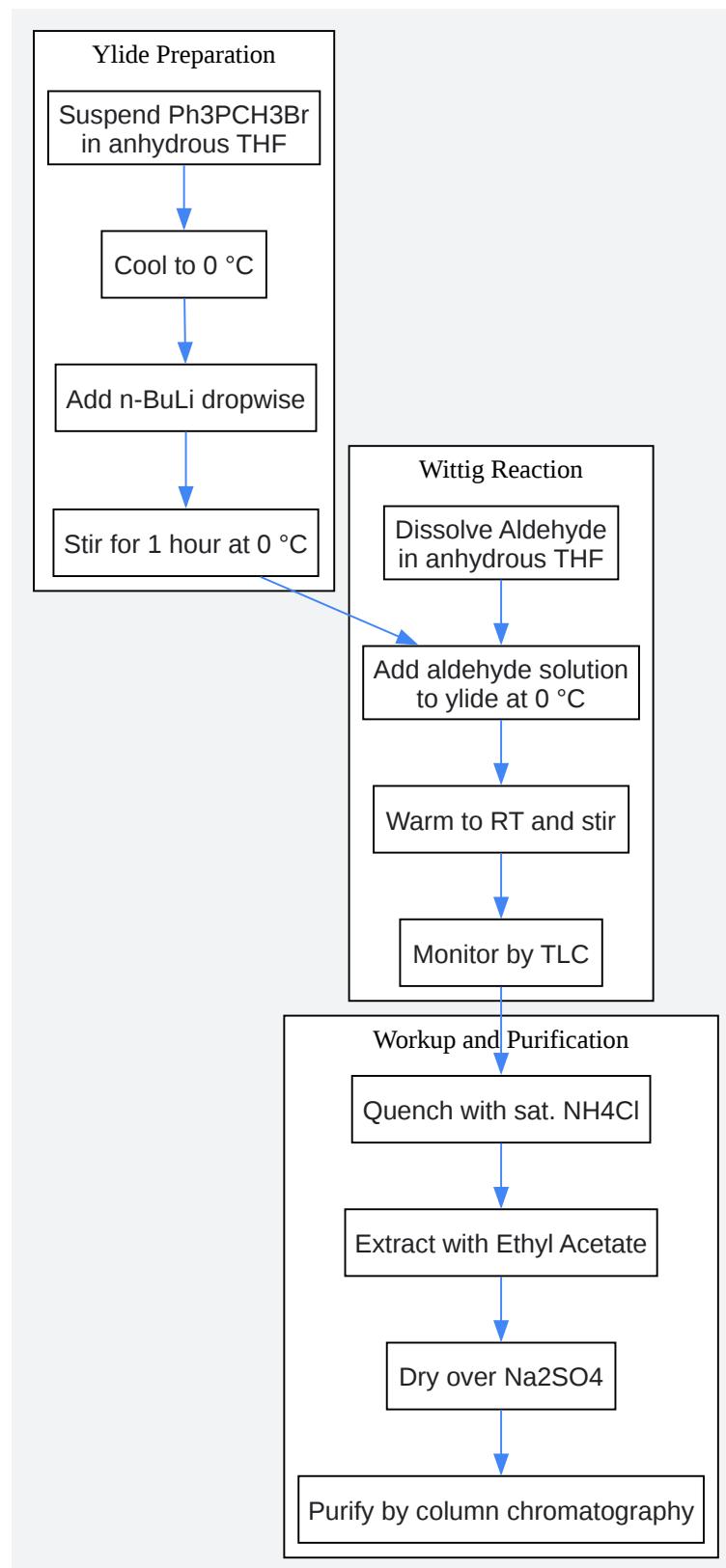
The Structural and Electronic Landscape of 7-Bromo-benzoxazole-2-carbaldehyde

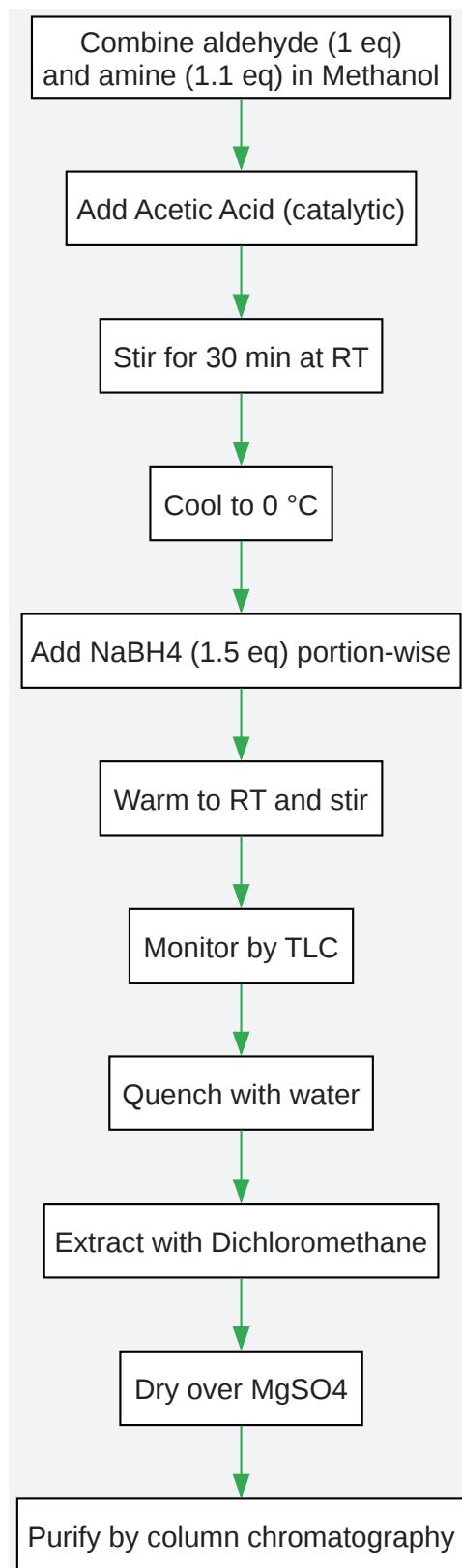
The reactivity of an aldehyde is intrinsically linked to the electrophilicity of its carbonyl carbon. In **7-Bromo-benzoxazole-2-carbaldehyde**, the interplay of several electronic effects governs this reactivity. The benzoxazole ring system, being a π -electron rich heteroaromatic, influences the aldehyde group.[\[8\]](#) Furthermore, the presence of a bromine atom at the 7-position introduces a significant inductive effect.

The benzoxazole moiety, particularly the oxygen and nitrogen heteroatoms, can donate electron density to the aromatic system through resonance. However, the overall electronic

nature of the benzoxazole ring system when attached to a carbonyl group at the 2-position is electron-withdrawing. This is due to the electronegativity of the heteroatoms and the aromatic nature of the fused ring system. This electron-withdrawing character enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.^[9]
^[10]

The bromine atom at the 7-position exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect further increases the electrophilicity of the carbonyl carbon, suggesting a higher reactivity compared to unsubstituted benzaldehyde.



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